![molecular formula C5H11ClN2O2 B2559715 (1S,4R,5S,6R)-2,3-Diazabicyclo[2.2.1]heptane-5,6-diol;hydrochloride CAS No. 2343963-90-4](/img/structure/B2559715.png)
(1S,4R,5S,6R)-2,3-Diazabicyclo[2.2.1]heptane-5,6-diol;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(1S,4R,5S,6R)-2,3-Diazabicyclo[2.2.1]heptane-5,6-diol;hydrochloride” is a compound with the IUPAC name (1S,4R,5S,6S)-2-oxa-3-azabicyclo[2.2.1]heptane-5,6-diol hydrochloride . It has a molecular weight of 167.59 .
Molecular Structure Analysis
The molecule contains a total of 18 bonds, including 10 non-H bonds, 2 five-membered rings, 1 six-membered ring, 2 hydroxyl groups, 2 secondary alcohols, 2 ethers (aliphatic), and 1 Oxolane .Physical And Chemical Properties Analysis
The compound is a powder . It is stored at a temperature of 4 degrees Celsius .科学的研究の応用
Synthesis of Enantiopure Analogues
(1R,4S,5R,6S)-2,3-diazabicyclo[2.2.1]heptane-5,6-diol hydrochloride: plays a crucial role in the synthesis of enantiopure analogues. Specifically, it serves as a starting material or intermediate for creating compounds with similar structures but different stereochemistry. Researchers often utilize these analogues in drug development, as chirality significantly impacts biological activity and pharmacokinetics .
Bridged Lactam Formation
The compound participates in an intriguing epimerization–lactamization cascade reaction. Under basic conditions, functionalized (2S,4R)-4-aminoproline methyl esters undergo 2-epimerization, followed by intramolecular aminolysis of the (2R)-epimer. This process leads to the formation of bridged lactam intermediates, which can subsequently be transformed into various derivatives of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane (DBH) .
Biological Activity Exploration
Researchers investigate the biological activity of (1R,4S,5R,6S)-2,3-diazabicyclo[2.2.1]heptane-5,6-diol hydrochloride and its derivatives. By modifying the compound’s structure, they aim to discover potential therapeutic applications. While specific studies are ongoing, the compound’s unique bicyclic framework makes it an intriguing target for drug discovery .
Medicinal Chemistry
In medicinal chemistry, scientists explore the potential of (1R,4S,5R,6S)-2,3-diazabicyclo[2.2.1]heptane-5,6-diol hydrochloride as a scaffold for designing novel drugs. Its rigid and chiral structure offers opportunities for developing compounds with improved selectivity and efficacy. Researchers may focus on creating analogues with enhanced binding affinity to specific biological targets .
Catalysis and Asymmetric Synthesis
The compound’s unique bicyclic system can serve as a ligand in asymmetric catalysis. Researchers investigate its ability to promote stereoselective reactions, such as asymmetric hydrogenation or asymmetric allylation. By fine-tuning the ligand structure, they aim to achieve high enantioselectivity in various synthetic transformations .
Materials Science
Materials scientists explore the use of (1R,4S,5R,6S)-2,3-diazabicyclo[2.2.1]heptane-5,6-diol hydrochloride in designing functional materials. Its chiral and bridged structure may influence properties like solubility, crystallinity, and reactivity. Potential applications include chiral sensors, molecular recognition, and supramolecular assemblies .
Safety and Hazards
特性
IUPAC Name |
(1S,4R,5S,6R)-2,3-diazabicyclo[2.2.1]heptane-5,6-diol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2.ClH/c8-4-2-1-3(5(4)9)7-6-2;/h2-9H,1H2;1H/t2-,3+,4+,5-; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARGFTARHSCPQFR-YNURBZMNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C1NN2)O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@@H]([C@@H]([C@H]1NN2)O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,4S,5R,6S)-2,3-diazabicyclo[2.2.1]heptane-5,6-diol hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

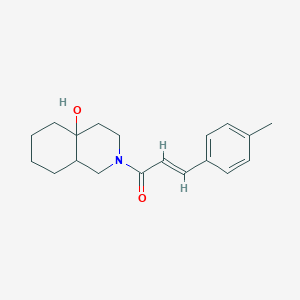

![4-(4-methoxyphenyl)-3-methyl-6-oxo-1-(1,4,5,6-tetrahydro-2-pyrimidinyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B2559636.png)
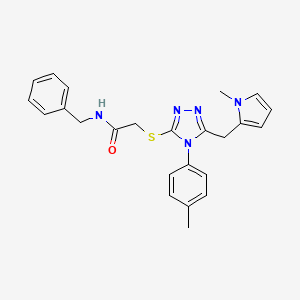
![N-[2-(Prop-2-enoylamino)ethyl]-6-thiaspiro[2.5]octane-2-carboxamide](/img/structure/B2559638.png)
![5-chloro-4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]thiophene-2-carboxylic acid](/img/structure/B2559639.png)
![3-[2-Hydroxy-1-(methylamino)ethyl]phenol hydrochloride](/img/structure/B2559641.png)
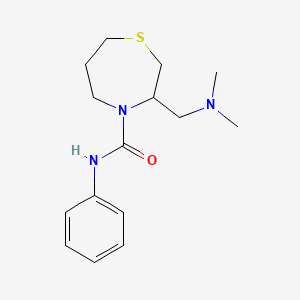
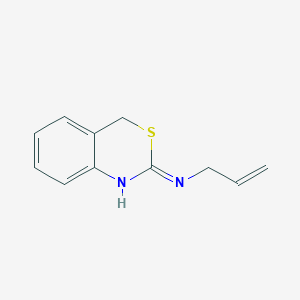

![(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone](/img/structure/B2559646.png)
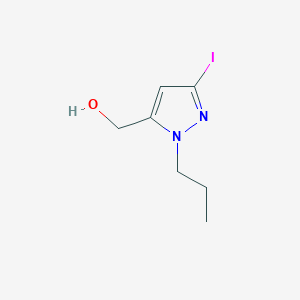

![Benzo[d][1,3]dioxol-5-yl(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2559655.png)